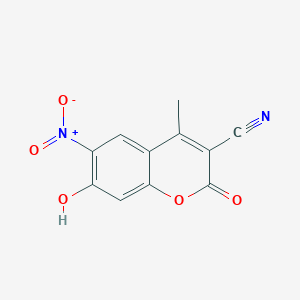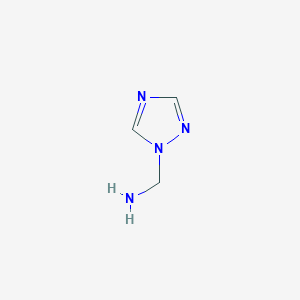![molecular formula C15H13Br2NO4 B14202413 Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate CAS No. 918946-12-0](/img/structure/B14202413.png)
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate is a chemical compound with the molecular formula C15H13Br2NO4. It is characterized by the presence of bromine atoms, an aminophenoxy group, and a methoxyacetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate typically involves multiple steps. One common method starts with the bromination of a phenoxy compound, followed by the introduction of an aminophenoxy group through nucleophilic substitution. The final step involves esterification to form the methoxyacetate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (4-aminophenoxy)acetate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains additional functional groups and a pyridine ring, leading to distinct applications and properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
918946-12-0 |
|---|---|
Molekularformel |
C15H13Br2NO4 |
Molekulargewicht |
431.08 g/mol |
IUPAC-Name |
methyl 2-[4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate |
InChI |
InChI=1S/C15H13Br2NO4/c1-20-14(19)8-21-11-6-12(16)15(13(17)7-11)22-10-4-2-9(18)3-5-10/h2-7H,8,18H2,1H3 |
InChI-Schlüssel |
WPUJWRFLYUOEBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)





![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
